molecular formula C19H21NO4S B2600807 N-(3-(benzofuran-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 2034415-75-1

N-(3-(benzofuran-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2600807
CAS No.: 2034415-75-1
M. Wt: 359.44
InChI Key: QIHFQAIZKBPGLM-UHFFFAOYSA-N
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Description

N-(3-(benzofuran-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound that features a benzofuran ring, a propyl chain, and a sulfonamide group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide typically involves the construction of the benzofuran ring followed by the attachment of the propyl chain and the sulfonamide group. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures with high yield and fewer side reactions . The reaction conditions often involve the use of catalysts such as AlCl3 to facilitate the formation of C-C and C-O bonds .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzofuran-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy and methyl groups on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the sulfonamide group can produce amines .

Scientific Research Applications

N-(3-(benzofuran-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial cell wall synthesis . The sulfonamide group can also interact with proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

Uniqueness

N-(3-(benzofuran-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl groups on the benzene ring, along with the sulfonamide group, provide unique reactivity and interaction profiles compared to other benzofuran derivatives .

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-14-12-17(9-10-18(14)23-2)25(21,22)20-11-5-7-16-13-15-6-3-4-8-19(15)24-16/h3-4,6,8-10,12-13,20H,5,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHFQAIZKBPGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCCC2=CC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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